Cas no 197229-46-2 (2(1H)-Quinolinone, 4-methyl-3-nitro-)

Technical Introduction: 2(1H)-Quinolinone, 4-methyl-3-nitro- 2(1H)-Quinolinone, 4-methyl-3-nitro-, is a nitro-substituted quinolinone derivative with potential applications in pharmaceutical and agrochemical research. The presence of both methyl and nitro functional groups at the 4- and 3-positions, respectively, enhances its reactivity, making it a valuable intermediate for synthesizing heterocyclic compounds. Its structural features contribute to its utility in medicinal chemistry, particularly in the development of bioactive molecules. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic workflows. Its well-defined chemical properties facilitate precise modifications, supporting its use in targeted drug discovery and material science applications.
2(1H)-Quinolinone, 4-methyl-3-nitro- structure
197229-46-2 structure
Product Name:2(1H)-Quinolinone, 4-methyl-3-nitro-
CAS No:197229-46-2
MF:C10H8N2O3
MW:204.18212223053
CID:3871200
PubChem ID:97036298
Update Time:2025-05-19

2(1H)-Quinolinone, 4-methyl-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinolinone, 4-methyl-3-nitro-
    • 4-Methyl-3-nitro-1H-quinolin-2-one
    • 197229-46-2
    • SB70082
    • 4-Methyl-3-nitroquinolin-2(1H)-one
    • Inchi: 1S/C10H8N2O3/c1-6-7-4-2-3-5-8(7)11-10(13)9(6)12(14)15/h2-5H,1H3,(H,11,13)
    • InChI Key: SQWBQCFHVHKLDA-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(C)=C([N+]([O-])=O)C1=O

Computed Properties

  • Exact Mass: 204.05349212Da
  • Monoisotopic Mass: 204.05349212Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 74.9Ų

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Additional information on 2(1H)-Quinolinone, 4-methyl-3-nitro-

Comprehensive Overview of 2(1H)-Quinolinone, 4-methyl-3-nitro- (CAS No. 197229-46-2): Properties, Applications, and Research Insights

2(1H)-Quinolinone, 4-methyl-3-nitro- (CAS No. 197229-46-2) is a specialized organic compound belonging to the quinolinone family, a class of heterocyclic compounds widely studied for their diverse chemical and biological properties. This compound features a nitro group at the 3-position and a methyl group at the 4-position of the quinolinone scaffold, making it a valuable intermediate in pharmaceutical and material science research. Its unique structural attributes contribute to its relevance in modern synthetic chemistry and drug discovery.

The growing interest in nitro-substituted quinolinones like 4-methyl-3-nitro-2(1H)-quinolinone stems from their potential applications in medicinal chemistry and organic synthesis. Researchers are particularly intrigued by its role as a precursor for biologically active molecules, including antimicrobial and anti-inflammatory agents. Recent studies highlight its utility in designing small-molecule inhibitors targeting enzymes involved in metabolic pathways, aligning with the current focus on precision medicine and targeted therapies.

From a structural perspective, the presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the quinolinone ring creates a polarized framework, enabling selective functionalization. This property is exploited in multistep synthesis to construct complex molecules, a topic frequently searched by organic chemists. The compound’s crystallographic data and spectroscopic profiles (e.g., NMR, IR) are well-documented, aiding in its identification and purity assessment—a common query among analytical scientists.

In the context of green chemistry, 197229-46-2 has been evaluated for its compatibility with eco-friendly solvents and catalytic systems. With sustainability being a hot topic, methodologies to reduce waste during its synthesis are gaining traction. For instance, microwave-assisted reactions and flow chemistry techniques have been explored to optimize its production, addressing the demand for energy-efficient processes.

The compound’s stability under various conditions is another area of interest. Users often search for storage recommendations and degradation pathways of nitroquinolinones. Studies suggest that 4-methyl-3-nitro-2(1H)-quinolinone remains stable at room temperature when protected from light and moisture, making it suitable for long-term research use. Its solubility profile in polar aprotic solvents like DMSO also facilitates its application in high-throughput screening assays.

Beyond pharmaceuticals, CAS 197229-46-2 finds niche applications in material science, particularly in the development of organic semiconductors and fluorescent probes. The nitro group enhances electron affinity, a property leveraged in designing electron-transport materials for OLEDs—a trending topic in renewable energy forums. Additionally, its photophysical properties are under investigation for sensor technologies, catering to the rising demand for environmental monitoring tools.

For researchers sourcing this compound, understanding its synthetic routes is critical. Popular search terms include "how to synthesize 4-methyl-3-nitroquinolinone" and "suppliers of CAS 197229-46-2." The most common method involves nitration of 4-methyl-2(1H)-quinolinone using nitric acid or nitrating agents, followed by purification via recrystallization. Reputable suppliers typically provide HPLC/GC-MS certificates to ensure quality, a key concern for buyers.

In summary, 2(1H)-Quinolinone, 4-methyl-3-nitro- (CAS No. 197229-46-2) is a versatile compound with broad interdisciplinary relevance. Its applications span from drug discovery to advanced materials, driven by its tunable reactivity and structural robustness. As research into nitrogen-containing heterocycles expands, this compound will likely remain a focal point for innovation, answering the needs of both academia and industry.

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